Cas no 92616-48-3 (2-NAPHTHALENECARBONITRILE, 3-CHLORO-)

2-NAPHTHALENECARBONITRILE, 3-CHLORO- structure
92616-48-3 structure
Product name:2-NAPHTHALENECARBONITRILE, 3-CHLORO-
CAS No:92616-48-3
MF:C11H6NCl
MW:187.625
CID:3260936

2-NAPHTHALENECARBONITRILE, 3-CHLORO- Chemical and Physical Properties

Names and Identifiers

    • 2-NAPHTHALENECARBONITRILE, 3-CHLORO-

2-NAPHTHALENECARBONITRILE, 3-CHLORO- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219000633-1g
3-Chloro-2-cyanonaphthalene
92616-48-3 98%
1g
$1786.10 2023-08-31
Alichem
A219000633-500mg
3-Chloro-2-cyanonaphthalene
92616-48-3 98%
500mg
$999.60 2023-08-31

Additional information on 2-NAPHTHALENECARBONITRILE, 3-CHLORO-

Professional Introduction to 2-Naphthalencarbonitrile, 3-chloro (CAS No. 92616-48-3)

2-Naphthalencarbonitrile, 3-chloro, with the chemical identifier CAS No. 92616-48-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, characterized by its naphthalene core structure modified with a cyano group at the 2-position and a chlorine substituent at the 3-position, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-withdrawing and electron-donating functional groups imparts distinct reactivity, enabling its application in the development of various high-value chemical products.

The naphthalene scaffold is a well-known aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its stability and the presence of multiple reactive sites allow for extensive functionalization, making it a preferred choice in medicinal chemistry. The introduction of a cyano group at the 2-position enhances the electrophilic nature of the naphthalene ring, facilitating nucleophilic substitution reactions. This modification is particularly useful in constructing more complex molecular architectures, such as heterocyclic compounds and bioactive molecules.

The chloro substituent at the 3-position further diversifies the reactivity of 2-naphthalencarbonitrile, 3-chloro. Chlorine is an electronegative atom that can participate in various chemical transformations, including cross-coupling reactions, which are pivotal in modern drug discovery and material science. The combination of these two functional groups makes 2-naphthalencarbonitrile, 3-chloro a promising candidate for synthesizing novel compounds with potential therapeutic applications.

In recent years, there has been growing interest in leveraging 2-naphthalencarbonitrile, 3-chloro as a key intermediate in pharmaceutical research. Its structural features have been explored in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The cyano group can be further modified into amides or carboxylic acids, expanding its synthetic utility and enabling the creation of more complex pharmacophores.

Moreover, the electrophilic character imparted by the cyano group and the nucleophilic susceptibility of the chlorine atom make 2-naphthalencarbonitrile, 3-chloro an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds, which are essential for creating intricate molecular structures found in many drugs and advanced materials. Recent advances in catalytic systems have further enhanced the efficiency and selectivity of these transformations, making them more accessible for industrial applications.

The compound's potential extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals has been explored in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation technologies, and catalysis. The unique interplay between electronic and steric effects in 2-naphthalencarbonitrile, 3-chloro contributes to its role as a precursor in designing advanced functional materials.

Recent research has also highlighted the compound's role in green chemistry initiatives. The development of sustainable synthetic routes for 2-naphthalencarbonitrile, 3-chloro has focused on minimizing waste and utilizing renewable feedstocks. For example, biocatalytic methods have been investigated as alternative pathways to traditional synthetic approaches. These efforts align with global trends toward environmentally friendly chemical processes and highlight the compound's versatility as a building block for sustainable chemistry.

The regulatory landscape surrounding 2-naphthalencarbonitrile, 3-chloro is another critical aspect to consider. While it is not classified as a hazardous or controlled substance under current regulations, adherence to good laboratory practices (GLP) is essential when handling this compound due to its reactivity and potential health hazards associated with exposure. Proper storage conditions and handling protocols must be followed to ensure safety and compliance with industry standards.

In conclusion,2-Naphthalencarbonitrile, 3-chloro (CAS No. 92616-48-3) is a multifaceted compound with significant applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable intermediate in synthetic chemistry. As research continues to uncover new methodologies for utilizing this compound,2-Naphthalencarbonitrile, 3-chloro is poised to play an increasingly important role in advancing both medicinal chemistry and material science.

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